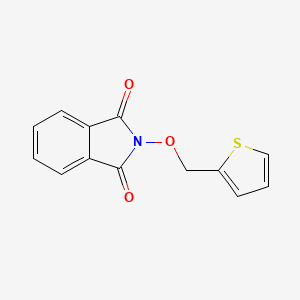

N-(2-Thienylmethyloxy)phthalimide

Description

Structure

3D Structure

Properties

CAS No. |

39685-80-8 |

|---|---|

Molecular Formula |

C13H9NO3S |

Molecular Weight |

259.28 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)13(16)14(12)17-8-9-4-3-7-18-9/h1-7H,8H2 |

InChI Key |

SIVLKUKUNCKWMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CS3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Spectroscopic Analysis

Spectroscopic analysis provides detailed insights into the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment, connectivity, and stereochemistry of the atoms within N-(2-Thienylmethyloxy)phthalimide can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the phthalimide (B116566) group, the thiophene (B33073) ring, and the bridging methyleneoxy group (-O-CH₂-).

Phthalimide Protons: The four protons on the benzene (B151609) ring of the phthalimide moiety typically appear as a complex multiplet or two distinct multiplets in the downfield aromatic region, generally between δ 7.7 and 7.9 ppm. chemicalbook.com This pattern arises from the symmetrical nature of the phthalimide ring.

Thiophene Protons: The three protons on the 2-substituted thiophene ring are expected to appear as distinct multiplets. The proton at position 5 (H-5) is typically the most downfield, followed by the protons at positions 3 (H-3) and 4 (H-4), with characteristic coupling constants defining their relationship.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) adjacent to the oxygen and the thiophene ring would likely appear as a singlet in the range of δ 5.0-5.5 ppm, shifted downfield due to the influence of the electronegative oxygen and the aromatic thiophene system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the imide functional group are expected to show a characteristic resonance in the highly deshielded region of the spectrum, typically around δ 167 ppm.

Aromatic Carbons: The carbons of the phthalimide and thiophene rings will produce a series of signals in the aromatic region (δ 120-140 ppm). The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached appear around δ 132 ppm, while the protonated aromatic carbons are observed around δ 123 and δ 134 ppm.

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is anticipated to resonate in the δ 65-75 ppm range.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.8-7.9 | Phthalimide aromatic protons |

| ¹H | ~7.4-7.0 | Thiophene aromatic protons |

| ¹H | ~5.3 | -O-CH₂- protons |

| ¹³C | ~167 | C=O (Imide) |

| ¹³C | ~123-135 | Aromatic carbons (Phthalimide & Thiophene) |

| ¹³C | ~70 | -O-CH₂- carbon |

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure.

Imide Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum of a phthalimide derivative is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups. These typically appear in the region of 1775-1785 cm⁻¹ (asymmetric) and 1700-1720 cm⁻¹ (symmetric).

C-N Stretching: The stretching vibration of the C-N bond within the imide ring is expected to be observed around 1380-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations for both the benzene and thiophene rings are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the rings will produce several bands in the 1450-1600 cm⁻¹ region.

C-S Stretching: The presence of the thiophene ring should give rise to a weak to medium C-S stretching band, typically found in the 600-800 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ether linkage is expected to appear as a strong band in the 1050-1150 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1775 | Asymmetric C=O Stretch | Imide |

| ~1710 | Symmetric C=O Stretch | Imide |

| ~1390 | C-N Stretch | Imide |

| ~3100-3000 | C-H Stretch | Aromatic (Thiophene & Benzene) |

| ~1100 | C-O Stretch | Ether |

| ~720 | C-S Stretch | Thiophene |

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound. The calculated exact mass serves as a key confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum offers additional structural evidence, revealing characteristic cleavages and stable fragment ions. researchgate.net

The molecular formula for this compound is C₁₃H₉NO₃S. The expected fragmentation would involve the cleavage of the N-O bond or the O-CH₂ bond, leading to characteristic fragments such as the thienylmethyl cation or the phthalimide radical.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₃S |

| Calculated Monoisotopic Mass | 259.0303 g/mol |

| Major Expected Fragment (m/z) | 97.02 (Thienylmethyl cation) |

| Major Expected Fragment (m/z) | 147.03 (Phthalimide ion) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the structure. For this compound, the primary chromophore is the phthalimide system, which exhibits strong absorptions in the UV region due to π→π* transitions. nih.govphotochemcad.com The presence of the thiophene ring may cause slight shifts in the absorption maxima (λ_max) or the appearance of additional bands. dlut.edu.cn

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Expected λ_max (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220-240 | π→π | Phthalimide |

| ~290-300 | π→π | Phthalimide |

Solid-State Structural Determination

While spectroscopic methods define the molecular structure in solution or gas phase, X-ray crystallography provides the ultimate confirmation of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This analysis yields a wealth of information, including exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

For this compound, a successful crystallographic analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal crucial details about the molecule's conformation, such as the dihedral angle between the planar phthalimide group and the thiophene ring. The analysis would also map out the intermolecular interactions that govern the crystal packing, such as π-π stacking between aromatic rings or other non-covalent forces, which are essential for understanding the material's solid-state properties.

Table 5: Crystallographic Parameters Potentially Determined by Single Crystal X-ray Diffraction

| Parameter | Information Obtained |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Torsional Angles | Conformation of the molecule |

| Intermolecular Interactions | Crystal packing forces (e.g., hydrogen bonds, π-π stacking) |

Analysis of Molecular Conformation and Interatomic Distances

Information regarding the specific molecular conformation and interatomic distances for this compound is not available in the provided search results. The search results yielded data for related but distinct phthalimide derivatives.

For related compounds, such as N-(2-Methoxyphenyl)phthalimide, the phthalimide fused-ring system and the phenylene ring are inclined at an angle of 54.2 (1)°. nih.govresearchgate.net In another derivative, N-(2-Pyridylmethyl)phthalimide, the phthalimide and 2-pyridylmethyl moieties are nearly perpendicular, with an interplanar angle of 85.74°. nih.gov In the crystal structure of N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide, π–π stacking interactions are observed between adjacent benzene rings with centroid–centroid distances of 3.8262 (6) and 3.6245 (5) Å. nih.gov These examples highlight the conformational diversity within the phthalimide family, which is dictated by the nature of the substituent attached to the nitrogen atom.

Crystallographic Data Interpretation and Refinement

Specific crystallographic data for this compound could not be located in the search results. The following tables present data for analogous phthalimide compounds to illustrate typical crystallographic parameters.

Crystallographic studies of phthalimide derivatives provide precise information on their solid-state structure. For instance, N-(2-Methoxyphenyl)phthalimide crystallizes in a monoclinic system. nih.govresearchgate.net The data collection for this compound was performed on a Bruker SMART APEX diffractometer. nih.gov

Table 1: Crystallographic Data for Selected Phthalimide Derivatives

| Parameter | N-(2-Methoxyphenyl)phthalimide nih.govresearchgate.net | N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide nih.gov | N-(2-Pyridylmethyl)phthalimide nih.gov |

|---|---|---|---|

| Formula | C₁₅H₁₁NO₃ | C₁₈H₁₇NO₄ | C₁₄H₁₀N₂O₂ |

| Molar Mass | 253.25 | 311.33 | 238.24 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 11.8505 (2) | 8.4799 (19) | 11.7734 (18) |

| b (Å) | 6.6903 (1) | 22.954 (5) | 14.239 (2) |

| c (Å) | 15.3264 (3) | 8.5089 (19) | 7.0698 (11) |

| β (˚) | 106.258 (1) | 110.077 (2) | 106.373 (3) |

| Volume (ų) | 1166.54 (3) | 1555.6 (6) | 1137.1 (3) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 123 | 296 | 293 |

The refinement of the crystal structure data is crucial for achieving an accurate molecular model. The quality of the refined structure is assessed by several factors, including the R-factor.

Table 2: Refinement Details for Selected Phthalimide Derivatives

| Parameter | N-(2-Methoxyphenyl)phthalimide nih.gov | N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide nih.gov | N-(2-Pyridylmethyl)phthalimide nih.gov |

|---|---|---|---|

| R[F² > 2σ(F²)] | 0.036 | 0.054 | 0.063 |

| wR(F²) | 0.098 | 0.146 | 0.155 |

| Goodness-of-fit (S) | 1.03 | 1.04 | 1.20 |

| Reflections collected | 10672 | 10978 | 7150 |

| Independent reflections | 2682 | 2891 | 1994 |

| Parameters | 173 | 209 | 163 |

In the refinement process for these related structures, hydrogen atoms were typically placed in calculated positions and refined using a riding model. nih.govnih.gov For N-(2-Methoxyphenyl)phthalimide, the refinement was carried out on F², and the final R-factor was 0.036 for observed reflections. nih.gov This low value indicates a high degree of agreement between the experimental diffraction data and the final structural model.

Reactivity and Chemical Transformations of N 2 Thienylmethyloxy Phthalimide

Reactions at the Imide Nitrogen Center

The phthalimide (B116566) group serves as a masked primary amine, a feature famously exploited in the Gabriel synthesis. masterorganicchemistry.com The reactions at this center are primarily focused on the cleavage of the N-C bonds of the imide to liberate the protected amine.

The most significant reaction of N-(2-Thienylmethyloxy)phthalimide is its dephthaloylation to yield O-(2-thienylmethyl)hydroxylamine. This transformation is a key step in synthesizing primary amines from phthalimides. unacademy.com The process involves the nucleophilic attack at the carbonyl carbons of the phthalimide ring, followed by cleavage of the imide C-N bonds.

Several methods can achieve this deprotection. A common approach involves base-catalyzed hydrolysis, where a hydroxide (B78521) source attacks the imide. libretexts.org Another efficient, one-flask method uses sodium borohydride (B1222165) in 2-propanol, followed by treatment with acetic acid. organic-chemistry.orgorganic-chemistry.org This procedure is known to be mild and effective for deprotecting phthalimides without causing significant side reactions or racemization in chiral substrates. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Methods for Dephthaloylation of N-substituted Phthalimides

| Reagent(s) | Conditions | Product | Reference |

| 1. NaBH₄/Isopropanol 2. Acetic Acid | One-flask operation | Primary Amine | organic-chemistry.orgorganic-chemistry.org |

| Aqueous Base (e.g., KOH) | Hydrolysis | Primary Amine | libretexts.org |

| Hydrazine (B178648) (NH₂NH₂) | Reflux | Primary Amine | masterorganicchemistry.com |

| Ruthenium catalyst / H₂O | Catalytic ring opening | Amide | organic-chemistry.org |

Hydrazinolysis is the classical and most widely used method for cleaving the phthalimide group. masterorganicchemistry.com This reaction, often called the Ing-Manske procedure, involves treating the N-substituted phthalimide with hydrazine (NH₂NH₂) in a solvent like ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on one of the imide carbonyl groups. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable phthalhydrazide (B32825), a cyclic diacyl hydrazide, which precipitates from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

This method is highly effective for liberating primary amines from N-alkyl phthalimides and is a cornerstone of the Gabriel synthesis. masterorganicchemistry.comunacademy.com The stability of the phthalhydrazide byproduct makes this a very reliable and high-yielding transformation.

Functionalization and Derivatization of the Thienylmethyloxy Moiety

The thienylmethyloxy portion of the molecule offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The thiophene (B33073) ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.com Compared to benzene (B151609), its reactivity is significantly greater, allowing for substitutions to occur under milder conditions. pearson.com In this compound, the thiophene ring is substituted at the C2 position. Electrophilic attack will preferentially occur at the C5 position, which is the most activated site on the ring, with the C3 position being a minor secondary site.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom at the C5 position.

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) can install a nitro group.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a mild Lewis acid catalyst (e.g., SnCl₄) can introduce an acyl group at the C5 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | N-((5-Bromothiophen-2-yl)methyloxy)phthalimide |

| Nitration | Acetyl nitrate (CH₃COONO₂) | N-((5-Nitrothiophen-2-yl)methyloxy)phthalimide |

| Acylation | Acetyl chloride / SnCl₄ | N-((5-Acetylthiophen-2-yl)methyloxy)phthalimide |

The alkyl ether linkage (-CH₂-O-N<) in the molecule is generally stable. However, it can be cleaved under specific, typically harsh, reaction conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond. This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methylene (B1212753) carbon, resulting in the formation of 2-(bromomethyl)thiophene (B1339593) or 2-(iodomethyl)thiophene (B13683301) and N-hydroxyphthalimide.

Complex Heterocycle Formation and Hybrid Molecule Synthesis

This compound can serve as a scaffold for the synthesis of more complex molecules and hybrid structures containing multiple heterocyclic systems. The phthalimide and thiophene moieties can either be modified or used as starting points for building new rings.

For instance, the phthalimide unit is a precursor for various biologically active molecules. nih.gov The primary amine generated after dephthaloylation can be used in subsequent reactions to build new heterocyclic systems. Research has shown that N-phthalimide derivatives can be used to construct complex molecules such as:

Phthalimide-Triazole Hybrids: Synthesized via copper-catalyzed azide-alkyne cycloaddition reactions, where a phthalimide derivative provides one part of the final molecule. nih.gov

Oxadiazole-Quinoline-Phthalimide Hybrids: Prepared by reacting a thiol-containing oxadiazole-quinoline core with an N-bromoalkylphthalimide. mdpi.com

Benzimidazole Derivatives: Formed by reacting N-phthalimide amino acids with o-phenylene diamine. researchgate.net

The thiophene ring itself is a key component in many pharmaceuticals and can be incorporated into larger, fused heterocyclic systems. The combination of the reactive thiophene ring and the versatile phthalimide group makes this compound a valuable building block for creating novel and complex chemical entities for various applications, including medicinal chemistry. nih.govresearchgate.net

Table 3: Examples of Complex Heterocycles Synthesized from Phthalimide-Containing Precursors

| Precursor Type | Reaction Partner | Resulting Heterocyclic System | Reference |

| N-alkyne Phthalimide | Organic Azide | Phthalimide-1,2,3-triazole | nih.gov |

| N-bromoalkyl Phthalimide | Thiol-containing Oxadiazole | Phthalimide-Oxadiazole Hybrid | mdpi.com |

| N-phthaloyl Amino Acid | o-phenylene diamine | Phthalimide-Benzimidazole | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the fundamental properties of a molecule. These calculations can predict electronic structure, spectroscopic characteristics, and reactivity.

The electronic structure of a molecule, defined by the arrangement of its electrons, governs its stability, reactivity, and physical properties. Key aspects of this are the frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. rsc.org

For N-(2-Thienylmethyloxy)phthalimide, the electronic structure is a composite of the phthalimide (B116566) and thiophene (B33073) ring systems, linked by an oxymethylene bridge. The phthalimide group, with its two carbonyl functions, is electron-withdrawing, while the sulfur-containing thiophene ring can act as an electron donor. ncert.nic.in

Theoretical calculations on similar thiophene derivatives show that the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is often distributed over the electron-accepting part of the molecule. rsc.orgnih.gov DFT calculations on various thiophene derivatives have determined their HOMO and LUMO energies, providing a basis for estimating these values for this compound. rsc.orgresearchgate.netchemijournal.com The HOMO-LUMO gap can be used to predict the stability and reactivity of the molecule. chemijournal.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

| Thiophene-based oxadiazole derivative | -6.23 | -1.85 | 4.38 | rsc.org |

| Thiophene-based triazole derivative | -6.31 | -1.52 | 4.79 | rsc.org |

| N'-(4-dimethylaminobenzylidene) hydrazine (B178648) carbodithioic acid (a thiophene derivative) | -5.43 | -1.78 | 3.65 | researchgate.net |

This table presents data for illustrative purposes from related compounds to infer the potential electronic properties of this compound.

Charge Distribution

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (N, O, S) with differing electronegativities. The oxygen atoms of the phthalimide carbonyl groups and the ether linkage are expected to have a partial negative charge, while the carbonyl carbons will be partially positive. nih.gov Similarly, the nitrogen atom of the phthalimide ring will also influence the charge distribution. rsc.org The sulfur atom in the thiophene ring contributes to the aromatic system's electron richness. This charge separation creates a significant molecular dipole moment, influencing the molecule's solubility and its interaction with other polar molecules. Molecular electrostatic potential (MEP) maps, which can be generated through computational methods, provide a visual representation of the charge distribution and are useful for identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov

Quantum chemical calculations are instrumental in predicting vibrational spectra (like FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov For instance, DFT studies on phthalimide and its derivatives have successfully correlated calculated vibrational frequencies with experimental FT-IR spectra, providing detailed assignments for the carbonyl stretching modes and other key vibrations. nih.gov Similarly, theoretical calculations of 1H and 13C NMR chemical shifts for related phthalimide and thiophene structures have shown good agreement with experimental values, aiding in structural elucidation. rsc.orgnih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. libretexts.orglibretexts.org The key torsions are around the C-O, O-N, and thiophene-CH2 bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to map the energy landscape associated with rotations around these bonds. youtube.com

The non-covalent interactions that this compound can form with itself and with other molecules are crucial for understanding its properties in the solid state and in solution.

Hydrogen Bonding

While this compound does not have a classic hydrogen bond donor (like an N-H or O-H group), the oxygen atoms of the phthalimide's carbonyl groups can act as hydrogen bond acceptors. nih.gov They can interact with weak C-H donors from neighboring molecules, including the C-H bonds of the thiophene and benzene (B151609) rings. chemijournal.com These C-H···O interactions, though weaker than traditional hydrogen bonds, can play a significant role in determining the crystal packing of the molecule. chemijournal.com Computational studies on other phthalimide derivatives have highlighted the importance of such interactions in their supramolecular structures. researchgate.net

π-Stacking

The planar, aromatic structures of the phthalimide and thiophene rings make them capable of engaging in π-π stacking interactions. youtube.com These are non-covalent interactions that occur between aromatic rings. Theoretical studies on thiophene dimers have shown that dispersion forces are the primary source of attraction in π-stacking, with electrostatic interactions playing a key role in determining the preferred orientation. acs.org The stacking can be parallel-displaced or T-shaped, and computational studies on various aromatic heterocyles have mapped the potential energy surfaces for these interactions. nih.govnih.gov In this compound, both self-stacking (phthalimide-phthalimide or thiophene-thiophene) and cross-stacking (phthalimide-thiophene) are possible, influencing the molecule's aggregation behavior and solid-state properties.

Molecular docking and simulation can be used to explore how this compound might interact with a generic binding site or cavity, which is a fundamental aspect of molecular recognition. biomedgrid.com While often applied to biological targets, the principles are general. acs.orgredalyc.org

By modeling a hypothetical receptor pocket, one can predict the preferred binding pose of the molecule. The binding affinity is determined by the sum of all intermolecular interactions between the ligand and the cavity. For this compound, these interactions would likely include:

Hydrophobic interactions: The aromatic phthalimide and thiophene rings can favorably interact with nonpolar regions of a binding site.

Hydrogen bonds: The carbonyl oxygens can act as hydrogen bond acceptors with suitable donor groups in the cavity. nih.gov

π-π stacking: The aromatic rings can stack with other aromatic residues within the binding site. redalyc.org

Computational studies on other phthalimide derivatives have shown that the nature and substitution of the ring systems significantly influence the binding mode and affinity. redalyc.orgnih.gov These theoretical explorations can guide the design of molecules with specific binding properties by modifying their structure to optimize these non-covalent interactions.

Emerging Research Directions and Non Biomedical Applications

Role as Synthetic Intermediates in Advanced Organic Synthesis

In the realm of advanced organic synthesis, N-(2-Thienylmethyloxy)phthalimide is a valuable synthetic intermediate, primarily serving as a protected precursor to 2-(aminomethyl)thiophene. The phthalimide (B116566) group acts as a robust protecting group for the primary amine, a function famously utilized in the Gabriel synthesis. This protection allows for chemical modifications to be carried out on the thiophene (B33073) ring without the interference of the otherwise reactive amine group.

The synthetic utility of this compound can be envisioned in a multi-step process. Initially, the compound can be synthesized through the alkylation of potassium phthalimide with a suitable 2-thienylmethyl halide. Subsequently, the electron-rich thiophene ring is amenable to various electrophilic substitution reactions, such as halogenation or acylation, primarily at the 5-position. The final step involves the deprotection of the phthalimide group, typically via hydrazinolysis, to unveil the primary amine and yield a substituted thienylmethylamine. These resulting amines are important building blocks for more complex heterocyclic structures and pharmacologically active molecules. The strategic use of this compound thus provides a controlled pathway to novel thiophene-containing compounds.

| Potential Synthetic Transformation | Typical Reagents | Anticipated Product |

|---|---|---|

| N-Alkylation of Phthalimide | Potassium Phthalimide, 2-(Chloromethyl)thiophene (B1266113) | This compound |

| Thiophene Ring Halogenation | N-Bromosuccinimide (NBS) | N-((5-Bromo-2-thienyl)methyloxy)phthalimide |

| Amine Deprotection | Hydrazine (B178648) Monohydrate | 2-(Aminomethyl)thiophene |

Applications in Materials Science and Polymer Chemistry

The incorporation of this compound into polymeric structures presents an intriguing avenue for the development of advanced materials with tailored properties. The rigid and thermally stable nature of the phthalimide unit can enhance the thermal and mechanical properties of polymers.

The presence of the thiophene ring is particularly noteworthy for applications in materials science. Polythiophenes are a well-established class of conductive polymers, and while this compound itself is not a directly polymerizable monomer in this context, it can be envisioned as a functional component in polymer chains. For instance, it could be chemically modified to include a polymerizable group, such as an acrylate, similar to the reported synthesis and polymerization of N-(2-acryloyloxyethyl)phthalimide. rsc.org

Alternatively, polymers featuring this compound as a pendant group could be synthesized. The phthalimide group could then undergo post-polymerization modification, such as cleavage to expose primary amine functionalities along the polymer backbone. These amines can serve as sites for cross-linking or for grafting other polymer chains, leading to complex polymer architectures. Research on the decarboxylation of poly[N-(acryloyloxy)phthalimide] highlights a versatile strategy for post-polymerization modification that could potentially be adapted for polymers containing the this compound moiety. d-nb.inforesearchgate.netnih.gov

Development as Advanced Chemical Reagents and Probes

The distinct structural features of this compound also suggest its potential for development into specialized chemical reagents and fluorescent probes.

Phthalimide derivatives have been successfully employed as reagents in organic synthesis. For example, N-sulfenylphthalimides act as electrophilic sulfenylating agents. nih.gov It is plausible that derivatives of this compound could be designed to function as novel reagents, leveraging the reactivity of the thiophene ring.

Furthermore, the thiophene moiety is known to exhibit fluorescence. The photophysical properties of thiophene-containing compounds can be highly sensitive to their local chemical environment, opening the door for their use as fluorescent probes. Naphthalimide derivatives, which share structural similarities with phthalimides, have been effectively utilized as fluorescent probes for the detection of analytes such as hydrogen peroxide. rsc.org It is conceivable that a probe based on this compound could be designed to signal the presence of specific metal ions or biomolecules through changes in its fluorescence, a research area that warrants further exploration.

Investigations into Corrosion Inhibition Mechanisms

Organic compounds that contain heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective in preventing the corrosion of metals, particularly in acidic environments. These molecules function by adsorbing onto the metal surface to form a protective barrier that impedes both the dissolution of the metal and the chemical reactions that cause corrosion.

This compound possesses the key structural attributes of a potent corrosion inhibitor: nitrogen and oxygen atoms within the phthalimide structure, a sulfur atom in the thiophene ring, and the presence of two aromatic systems (the benzene (B151609) and thiophene rings). These features provide multiple points of interaction for adsorption onto a metal surface. Theoretical studies on related phenyl phthalimide derivatives have indicated that their effectiveness as corrosion inhibitors is linked to their electronic properties and their ability to donate electrons to the metal surface. digitaloceanspaces.comnih.gov The electron-rich nature of the thiophene ring in this compound is expected to promote strong adsorption and, consequently, a high level of corrosion protection. Although specific experimental data for this compound is not yet available, its molecular structure makes it a highly promising candidate for corrosion inhibition studies.

| Corrosion Inhibition Parameter | Predicted Performance for this compound | Underlying Rationale |

|---|---|---|

| Inhibition Efficiency | Potentially High | The molecule contains multiple adsorption centers (N, O, S heteroatoms) and aromatic rings, which favor the formation of a stable protective film on the metal surface. |

| Mode of Action | Mixed-Type Inhibitor | The compound is expected to adsorb on the metal surface and impede both anodic metal dissolution and cathodic hydrogen evolution reactions. |

| Adsorption Mechanism | Physical and Chemical Adsorption | The adsorption process likely involves a combination of electrostatic interactions (physisorption) and the formation of coordinate bonds between the heteroatoms and the metal (chemisorption). |

Potential as Precursors for Organochalcogen Ligands and Semiconductor Materials

The presence of a sulfur atom within the thiophene ring classifies this compound as an organochalcogen compound, suggesting its potential as a precursor for novel ligands and semiconductor materials.

The sulfur atom of the thiophene can act as a soft donor atom, making it suitable for coordinating with soft metal ions. This property could be harnessed to develop new multidentate ligands for applications in catalysis and coordination chemistry. By chemically modifying the this compound structure, for example, by introducing additional donor groups, it could be transformed into a sophisticated ligand. The successful synthesis of Ni(II)-POCOP pincer complexes incorporating a functionalized N-(methyl)phthalimide demonstrates the feasibility of integrating phthalimide structures into complex ligand designs. rsc.org

In the field of materials science, thiophene-based molecules are fundamental components of organic semiconductor materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. This compound could serve as a valuable starting material for the synthesis of more complex thiophene-containing molecules tailored for these electronic applications. The phthalimide group could be used to influence the solid-state packing of the molecules, a critical factor for efficient charge transport in organic semiconductors, or as a handle for further chemical functionalization.

Conclusion and Future Perspectives

Summary of Current Research Achievements for N-(2-Thienylmethyloxy)phthalimide

Research on this compound has primarily centered on its synthesis and basic characterization. The principal achievement in the study of this compound is the successful development of a synthetic route, which has been documented. This synthesis involves the reaction of N-hydroxyphthalimide with 2-chloromethylthiophene in the presence of a base. This method provides a direct pathway to the target molecule.

Beyond its synthesis, detailed research findings specifically on this compound are limited in the publicly available scientific literature. While the broader class of phthalimides has been extensively studied for various applications, this particular derivative remains a subject with considerable scope for new research. The existing knowledge base primarily provides a foundation for its existence and a method for its preparation, opening the door for more in-depth studies into its properties and potential uses.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The established synthesis of this compound, while effective, represents a traditional approach to N-alkylation of phthalimides. There remain several unexplored synthetic avenues that could offer improvements in terms of yield, purity, and reaction conditions.

Unexplored Synthetic Avenues:

Mitsunobu Reaction: A potential alternative is the Mitsunobu reaction, which would involve the direct coupling of N-hydroxyphthalimide with 2-thiophenemethanol. This method is known for its mild reaction conditions and could be a valuable alternative to the use of an alkyl halide.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enhance the reaction between N-hydroxyphthalimide (or its potassium salt) and 2-chloromethylthiophene, potentially leading to higher yields and easier product isolation.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions. Exploring its application to the synthesis of this compound could significantly reduce reaction times.

Methodological Challenges:

A primary challenge in the synthesis of N-substituted phthalimides is the potential for side reactions and the need for purification. In the established synthesis, the removal of unreacted starting materials and by-products is crucial for obtaining a pure sample. Furthermore, the stability of the thiophene (B33073) ring under various reaction conditions needs to be considered, as it can be susceptible to certain reagents.

The development of more efficient and greener synthetic methodologies remains a key challenge. This includes the use of less hazardous solvents, more atom-economical reactions, and processes that minimize waste generation.

Opportunities for Advanced Spectroscopic and Computational Integration

While basic spectroscopic data for this compound exists, a comprehensive analysis integrated with computational modeling is lacking. Such an approach would provide deeper insights into the molecule's structure-property relationships.

Spectroscopic Data:

A detailed spectroscopic characterization would involve a combination of techniques to fully elucidate the molecular structure and electronic properties.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the phthalimide (B116566) and thiophene protons, as well as the methylene (B1212753) bridge protons. The chemical shifts would be influenced by the electronic environments of the two ring systems. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbons of the phthalimide group, the aromatic carbons of both rings, and the methylene carbon. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the imide group, C-N stretching, and vibrations associated with the aromatic C-H and C=C bonds of the phthalimide and thiophene rings. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, which can provide confirmation of the structure. |

Computational Integration:

Density Functional Theory (DFT) calculations could be employed to:

Predict and corroborate the experimental spectroscopic data (NMR, IR).

Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity.

Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which can predict sites for intermolecular interactions.

The integration of experimental spectroscopic data with theoretical calculations would provide a robust understanding of the fundamental properties of this compound.

Prospective Non-Biomedical Applications and Future Chemical Innovations

While no specific non-biomedical applications for this compound have been reported, its constituent chemical moieties suggest several potential areas for exploration.

Potential Applications:

Chemical Intermediate: The phthalimide group is a well-known protecting group for amines. This compound could serve as a precursor for the synthesis of 2-thienylmethoxylamine, a potentially useful building block in organic synthesis.

Materials Science: The combination of the electron-accepting phthalimide and the electron-donating thiophene suggests potential for applications in organic electronics. Thiophene-containing molecules are known for their use in organic semiconductors, and the phthalimide moiety could be used to tune the electronic properties of such materials. It could potentially be explored as a monomer for the synthesis of novel polymers with interesting optical or electronic properties.

Coordination Chemistry: The presence of nitrogen and oxygen donor atoms in the phthalimide group and the sulfur atom in the thiophene ring makes this compound a potential ligand for the formation of coordination complexes with various metal ions. These complexes could exhibit interesting catalytic or material properties.

Future Chemical Innovations:

Future innovations could focus on the derivatization of the this compound scaffold to create new molecules with tailored properties. This could involve:

Substitution on the phthalimide or thiophene rings to modify the electronic and steric characteristics.

Incorporation of this unit into larger conjugated systems for advanced materials applications.

Development of novel deprotection strategies for the phthalimide group that are orthogonal to other functional groups present in a molecule.

Q & A

Q. Advanced

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thiophene moiety .

- Solvent Choice : Use DMF or acetonitrile to stabilize intermediates and reduce hydrolysis .

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes thermal degradation .

- Side Reaction Mitigation : Adding scavengers (e.g., molecular sieves) to absorb residual moisture or byproducts .

What are the primary applications of this compound in material science?

Q. Basic

- Polymer Modification : Acts as a cross-linking agent in epoxy resins or polyurethanes, enhancing thermal stability (TGA data shows degradation >250°C) .

- Rubber Vulcanization : Analogous to N-(cyclohexylthio)phthalimide, it may delay premature vulcanization (scorch inhibition) while improving tensile strength in sulfur-cured systems .

Q. Advanced

- Functionalized Polymers : Radical polymerization of acrylate derivatives (e.g., N-(acryloxyethyl)phthalimide) creates heat-resistant coatings. Decarboxylation post-polymerization introduces reactive sites for further functionalization .

- Electroactive Materials : The thiophene group enables π-conjugation, suggesting utility in conductive polymers or organic semiconductors .

How does the thienylmethyloxy group influence reactivity compared to other substituents?

Q. Basic

- Electron Donation : The thiophene’s electron-rich nature enhances nucleophilicity at the oxygen, facilitating alkylation or arylation reactions .

- Steric Effects : The 2-thienyl group introduces moderate steric hindrance, which can slow unwanted dimerization but may reduce reaction rates in bulky substrates .

Q. Advanced

- Photoredox Catalysis : Thiophene derivatives participate in visible-light-mediated electron transfer, enabling applications in photoredox cross-coupling (e.g., with Ru(bpy)₃²⁺ catalysts) .

- Biological Activity : Thiophene-containing phthalimides show enhanced binding to enzymes (e.g., cyclooxygenase-2) compared to aliphatic substituents, as seen in anti-inflammatory analogs .

How can researchers address discrepancies in reported biological activities of phthalimide derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing thienyl with phenyl or alkyl groups) to isolate functional group contributions .

- Purity Assessment : Use HPLC-MS to rule out impurities as confounding factors in bioassays .

- Model Systems : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) data to validate mechanisms .

What computational methods predict interactions of this compound with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock assess binding affinity to targets (e.g., sodium channels or COX-2) by simulating ligand-receptor interactions .

- QSPR Modeling : Relate physicochemical properties (logP, polar surface area) to bioactivity using multivariate regression .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge transfer in photodynamic applications .

What safety protocols are essential when handling this compound?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.